molecular formula C20H24N4OS B11047571 3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11047571
M. Wt: 368.5 g/mol
InChI Key: PVZLQLBUZKZVJN-UHFFFAOYSA-N
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Description

3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes an amino group, a diethylamino phenyl group, and a thienopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit DNA gyrase, leading to antimicrobial effects, or interact with heat shock proteins, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its thienopyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H24N4OS/c1-5-24(6-2)15-9-7-14(8-10-15)23-19(25)18-17(21)16-12(3)11-13(4)22-20(16)26-18/h7-11H,5-6,21H2,1-4H3,(H,23,25)

InChI Key

PVZLQLBUZKZVJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N

Origin of Product

United States

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